1,3-Dimethoxybenzene

Catalog No.
S593280
CAS No.
151-10-0
M.F
C8H10O2
M. Wt
138.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxybenzene

CAS Number

151-10-0

Product Name

1,3-Dimethoxybenzene

IUPAC Name

1,3-dimethoxybenzene

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3

InChI Key

DPZNOMCNRMUKPS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC

Solubility

Slightly soluble in water
soluble (in ethanol)

Synonyms

1,3-dimethoxybenzene, 3-methoxyanisole, dimethyl resorcinol, meta-dimethoxybenzene

Canonical SMILES

COC1=CC(=CC=C1)OC

Organic Synthesis:

  • Synthesis of complex molecules: 1,3-Dimethoxybenzene can serve as a starting material for the synthesis of more complex molecules. For example, it has been used in the preparation of oxathiane spiroketal donors, which are valuable building blocks for the synthesis of various biologically active compounds [].

Chemical Studies:

  • Formation of complexes: 1,3-Dimethoxybenzene has been used to study the formation of complexes with different chemical species. For instance, research has explored its ability to form pi- and O-ylidic complexes with dichlorocarbene (CCl2) []. These studies provide insights into the reactivity and behavior of 1,3-dimethoxybenzene in various chemical environments.

Biological Research:

  • Investigating biological effects: While the specific mechanisms are still being explored, 1,3-dimethoxybenzene has been found to exhibit some biological effects in certain studies. For example, research has investigated its potential impact on glucose oxidation in isolated brown fat cells []. It is important to note that these studies are in their preliminary stages, and further research is needed to understand the full scope of 1,3-dimethoxybenzene's biological effects.

1,3-Dimethoxybenzene, also known as resorcinol dimethyl ether, is an organic compound with the chemical formula C6H4(OCH3)2. It is one of three isomers of dimethoxybenzene, meaning there are three possible arrangements of two methoxy (OCH3) groups on a benzene ring []. While its natural origins are not well documented, 1,3-dimethoxybenzene finds use as a building block in organic synthesis [].


Molecular Structure Analysis

The key feature of 1,3-dimethoxybenzene's structure is the benzene ring, a six-membered carbon ring with alternating single and double bonds. This arrangement creates a stable, aromatic system. The two methoxy groups are attached at the 1 and 3 positions of the benzene ring, with each methoxy containing an oxygen atom single-bonded to a methyl group (CH3) []. This substitution with electron-donating methoxy groups can affect the reactivity of the benzene ring compared to unsubstituted benzene.


Chemical Reactions Analysis

  • O-Methylation: As an aromatic ether, 1,3-dimethoxybenzene could potentially undergo further methylation reactions, introducing additional methyl groups to the molecule [].
  • Electrophilic Aromatic Substitution: The electron-donating nature of the methoxy groups might activate the benzene ring for electrophilic aromatic substitution reactions. However, the presence of two methoxy groups in positions 1 and 3 could lead to complex reaction mixtures due to the possibility of multiple substitution sites [].

Synthesis of 1,3-dimethoxybenzene can be achieved through various methods, but specific details are limited. One potential route involves the methylation of resorcinol (1,3-dihydroxybenzene) using a methylation agent like dimethyl sulfate [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid or low melting point solid at room temperature, based on the presence of methoxy groups and a relatively small molecule size [].
  • Solubility: Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane due to the aromatic ring, but with limited solubility in water due to the nonpolar character [].
  • Melting Point and Boiling Point: Data not readily available.

Physical Description

Liquid
Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma

XLogP3

2.2

Boiling Point

217.5 °C

Density

d2525 1.05
1.053-1.057

LogP

2.21 (LogP)
2.21

Melting Point

-52.0 °C
Mp -52 approx. °
-52°C

UNII

2694Z07HQY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 265 of 271 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

151-10-0

Wikipedia

1,3-dimethoxybenzene

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other basic organic chemical manufacturing
Benzene, 1,3-dimethoxy-: ACTIVE

Dates

Modify: 2023-08-15

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